molecular formula C18H18N4O4 B287603 ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate

ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate

货号 B287603
分子量: 354.4 g/mol
InChI 键: OFLMQIBRCAPHKT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate, commonly known as E7046, is a small-molecule inhibitor that has been extensively studied for its potential therapeutic applications. E7046 is a pyrazole-based compound that selectively targets Toll-like receptor 4 (TLR4) signaling, which is known to play a crucial role in the immune response.

科学研究应用

E7046 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects in preclinical models. E7046 has been tested in vitro and in vivo for its potential to treat various cancers, including breast cancer, lung cancer, and pancreatic cancer. It has also been studied for its potential to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

作用机制

E7046 selectively targets ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate signaling, which is known to play a crucial role in the immune response. ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate is a transmembrane receptor that recognizes various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) and activates the innate immune response. E7046 inhibits the downstream signaling pathways of ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate, including the MyD88-dependent and TRIF-dependent pathways, leading to the suppression of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
E7046 has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects in preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro and in vivo. E7046 has also been shown to inhibit the growth and metastasis of various cancers in preclinical models. In addition, E7046 has been shown to reduce fibrosis in preclinical models of liver fibrosis and pulmonary fibrosis.

实验室实验的优点和局限性

E7046 has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results for its potential therapeutic applications. However, E7046 also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. In addition, E7046 has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.

未来方向

There are several future directions for the research on E7046. First, more studies are needed to understand the safety and efficacy of E7046 in humans. Clinical trials are needed to determine the optimal dosage and administration of E7046 for various diseases. Second, more studies are needed to understand the mechanism of action of E7046 in various diseases. Third, more studies are needed to identify the potential side effects of E7046 and develop strategies to mitigate them. Fourth, more studies are needed to identify the potential drug-drug interactions of E7046 and develop strategies to avoid them. Finally, more studies are needed to identify the potential biomarkers for predicting the response to E7046 in patients with various diseases.

合成方法

E7046 can be synthesized using a multistep process that involves the reaction of 2-methoxyphenol with 2-chloro-6-(chloromethyl)pyrimidine, followed by the reaction with 5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. The final product is obtained after purification and characterization using various analytical techniques such as NMR and LC-MS.

属性

产品名称

ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate

分子式

C18H18N4O4

分子量

354.4 g/mol

IUPAC 名称

ethyl 1-[6-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methylpyrazole-4-carboxylate

InChI

InChI=1S/C18H18N4O4/c1-4-25-18(23)13-10-21-22(12(13)2)16-9-17(20-11-19-16)26-15-8-6-5-7-14(15)24-3/h5-11H,4H2,1-3H3

InChI 键

OFLMQIBRCAPHKT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3OC)C

规范 SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3OC)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。